molecular formula C16H18N4O B1333069 (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone CAS No. 885949-69-9

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone

Cat. No.: B1333069
CAS No.: 885949-69-9
M. Wt: 282.34 g/mol
InChI Key: MMRVFMRIJLTGHP-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone is a chemical compound with the molecular formula C16H18N4O and a molecular weight of 282.34 g/mol . This compound is characterized by the presence of an aminophenyl group and a pyridinyl-piperazino moiety, making it a unique structure in the field of organic chemistry.

Scientific Research Applications

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of “(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone” are not clear from the web search results. As it is part of a collection of unique chemicals provided to early discovery researchers , it may have potential applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone typically involves the reaction of 4-aminobenzoyl chloride with 4-(2-pyridinyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, while the pyridinyl-piperazino moiety can modulate the activity of various biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-aminophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRVFMRIJLTGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206171
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-69-9
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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